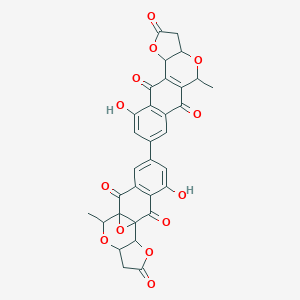
Crisamicin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Crisamicin C is a secondary metabolite that belongs to the group of macrolide antibiotics. It was first isolated from the fermentation broth of Streptomyces albus in 1975. Since then, Crisamicin C has been the focus of several scientific studies due to its potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria.
Aplicaciones Científicas De Investigación
Antibiotic Properties
Crisamicin C is a novel antibiotic discovered in Micromonospora purpureochromogenes subsp. halotolerans. It is structurally related to crisamicin A but features an additional oxygen, making it a more potent antibiotic with activity primarily against Gram-positive bacteria. The substance was isolated and its structure, physico-chemical properties, and biosynthesis were thoroughly investigated (Russell et al., 1988).
Chemical Synthesis and Structural Studies
Significant research has been conducted on the chemical synthesis of crisamicin C. Efforts include a stereoselective total synthesis and the exploration of different synthetic pathways. These studies are vital for understanding the compound's chemical nature and potential for large-scale production (Li et al., 2008), (Brimble et al., 2014), (Kopp & Brückner, 2020).
Antimicrobial Activity
Research on crisamicin A, closely related to crisamicin C, has shown that these compounds possess antimicrobial properties, primarily against Gram-positive bacteria. Studies also explore its cytotoxic effects on certain cancer cell lines, suggesting potential broader applications in medical research (Yeo et al., 2002).
Biosynthesis Studies
Understanding the biosynthesis of crisamicin C provides insights into its natural production and potential for bioengineering. Studies have utilized carbon-13 labeled acetate feeding experiments to confirm structural features and biosynthesis pathways (Nelson et al., 1988).
Propiedades
Número CAS |
100630-79-3 |
|---|---|
Nombre del producto |
Crisamicin C |
Fórmula molecular |
C32H22O13 |
Peso molecular |
614.5 g/mol |
Nombre IUPAC |
7-hydroxy-5-(7-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraen-5-yl)-17-methyl-12,16,18-trioxapentacyclo[8.7.1.01,10.03,8.011,15]octadeca-3(8),4,6-triene-2,9,13-trione |
InChI |
InChI=1S/C32H22O13/c1-9-21-24(27-17(41-9)7-19(35)43-27)26(38)22-13(25(21)37)3-11(5-15(22)33)12-4-14-23(16(34)6-12)29(40)32-30-18(8-20(36)44-30)42-10(2)31(32,45-32)28(14)39/h3-6,9-10,17-18,27,30,33-34H,7-8H2,1-2H3 |
Clave InChI |
CHWSBZJOQBRSAL-UHFFFAOYSA-N |
SMILES |
CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C=C(C=C4O)C5=CC6=C(C(=C5)O)C(=O)C78C9C(CC(=O)O9)OC(C7(C6=O)O8)C |
SMILES canónico |
CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C=C(C=C4O)C5=CC6=C(C(=C5)O)C(=O)C78C9C(CC(=O)O9)OC(C7(C6=O)O8)C |
Sinónimos |
crisamicin C CRS-C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



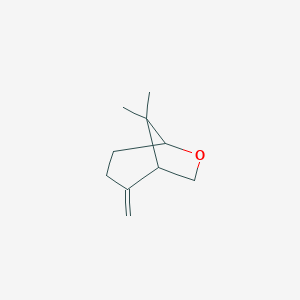

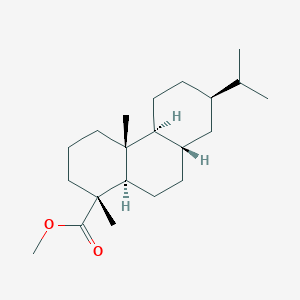

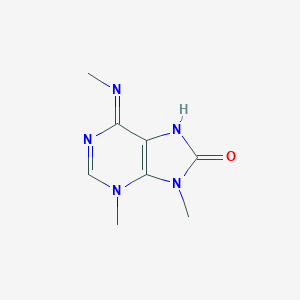


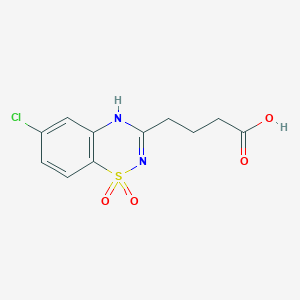
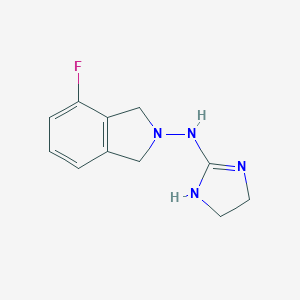

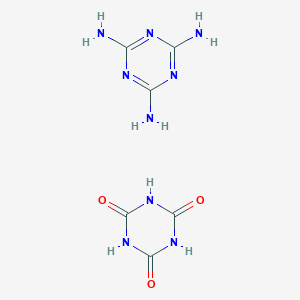
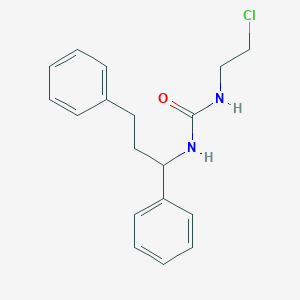

![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B34452.png)